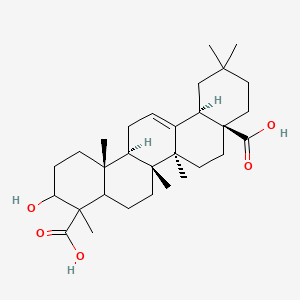

3-Hydroxy-12-oleanene-23,28-dioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-12-oleanene-23,28-dioic acid is a natural triterpenoid compound with the molecular formula C30H46O5 and a molecular weight of 486.7 g/mol . This compound is of significant interest in the biomedical field due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and metabolic disorder-related activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-12-oleanene-23,28-dioic acid typically involves the extraction from natural sources such as the herbs of Tripterygium wilfordii . The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity confirmation .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. These processes are carried out in cleanroom environments with stringent quality control measures to ensure high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-12-oleanene-23,28-dioic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

3-Hydroxy-12-oleanene-23,28-dioic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Hydroxy-12-oleanene-23,28-dioic acid involves its interaction with various molecular targets and pathways. It modulates intracellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

3-Hydroxy-12-oleanene-23,28-dioic acid is part of the oleanane group of triterpenoids, which includes compounds such as oleanolic acid and ursolic acid . Compared to these similar compounds, this compound has unique structural features that contribute to its distinct biological activities .

List of Similar Compounds

- Oleanolic acid

- Ursolic acid

- 2,3-Dihydroxyolean-12-ene-23,28-dioic acid

- 3,23-Dihydroxyolean-12-en-28-oic acid

Activité Biologique

3-Hydroxy-12-oleanene-23,28-dioic acid, a triterpenoid compound, exhibits significant biological activities that have garnered attention in pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse studies.

Chemical Structure and Properties

This compound is a naturally occurring compound found in various plants, particularly in the herb Tripterygium wilfordii. Its molecular formula is C30H46O5, and it belongs to the class of oleanane-type triterpenoids. The compound's structure contributes to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-ulcer effects.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound through various mechanisms:

- Induction of Apoptosis : Research on Plumbago zeylanica extracts containing this compound demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved loss of mitochondrial membrane potential, downregulation of Bcl-2, increased expression of Bad, and activation of caspase-3, leading to DNA fragmentation .

- Inhibition of Metastasis : The same study indicated that the compound suppresses cancer cell adhesion and migration by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . This suggests a potential role in preventing cancer metastasis.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable in various experimental models:

- Macrophage Studies : In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the compound significantly reduced nitric oxide production and suppressed pro-inflammatory cytokines such as TNF-alpha and IL-1beta at both mRNA and protein levels . This effect is mediated through inhibition of the NF-kappaB signaling pathway.

3. Gastroprotective Effects

The compound has also been studied for its gastroprotective effects:

- Experimental Gastric Ulcers : In rat models of gastric ulcers induced by indomethacin and absolute alcohol, this compound showed significant protective effects comparable to carbenoxolone. It increased hexosamine levels in gastric juice without affecting gastric secretion or peptic activity .

Case Studies and Research Findings

Several case studies have documented the pharmacological effects of this compound:

- Study on Plumbago zeylanica : This study demonstrated the compound’s ability to inhibit tumor cell invasion and migration while inducing apoptosis through specific molecular pathways .

- Gastroprotective Study : In a controlled experiment involving various ulcer models in rats, the compound was effective at doses ranging from 50 to 100 mg/kg, highlighting its therapeutic potential for gastric disorders .

Propriétés

IUPAC Name |

(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBKVQNJKUVCE-QPHRCCSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.